molecular formula C28H23N3O4S2 B11515141 N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

Cat. No.: B11515141
M. Wt: 529.6 g/mol
InChI Key: NFYNGXMIKYHZPX-UHFFFAOYSA-N
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Description

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 2,5-DIMETHOXYPHENYL isocyanate: This can be achieved by reacting 2,5-DIMETHOXYPHENYL amine with phosgene under controlled conditions.

    Synthesis of the benzothiazole intermediate: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Coupling reactions: The benzothiazole intermediate is then coupled with the 2,5-DIMETHOXYPHENYL isocyanate to form the desired carbamoyl intermediate.

    Final assembly: The carbamoyl intermediate is reacted with naphthalene-1-carboxylic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or naphthalene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted benzothiazole and naphthalene derivatives.

Scientific Research Applications

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE: A similar compound with a different position of the carboxamide group.

    2,5-DIMETHOXYPHENYL ISOCYANATE: An intermediate used in the synthesis of the target compound.

    BENZOTHIAZOLE DERIVATIVES: Compounds with similar benzothiazole structures but different substituents.

Uniqueness

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H23N3O4S2

Molecular Weight

529.6 g/mol

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H23N3O4S2/c1-34-19-11-13-24(35-2)23(15-19)30-26(32)16-36-28-31-22-12-10-18(14-25(22)37-28)29-27(33)21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,16H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

NFYNGXMIKYHZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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